molecular formula C60H81F6N15O13 B12307672 N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid

Cat. No.: B12307672
M. Wt: 1334.4 g/mol
InChI Key: ZLVAMNMELBBXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and heterocyclic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate peptides, which are then coupled using peptide bond formation techniques. Common reagents used in these steps include carbodiimides for activation and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide chains. This method allows for the sequential addition of amino acids, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like or .

    Reduction: Removal of oxygen or addition of hydrogen, typically using or .

    Substitution: Replacement of functional groups, often facilitated by or .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives , while reduction could produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes , receptors , or nucleic acids . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Conclusion

The compound N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid represents a significant advancement in the field of organic chemistry

Properties

Molecular Formula

C60H81F6N15O13

Molecular Weight

1334.4 g/mol

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H79N15O9.2C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;2*3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);2*(H,6,7)

InChI Key

ZLVAMNMELBBXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.